molecular formula C12H24O B13256830 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol

3-Methyl-4-(4-methylcyclohexyl)butan-2-ol

Cat. No.: B13256830
M. Wt: 184.32 g/mol
InChI Key: MZEMNHSCWYCSSB-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylcyclohexyl)butan-2-ol is a branched secondary alcohol characterized by a four-carbon backbone (butan-2-ol) with a methyl group at the third carbon and a 4-methylcyclohexyl substituent at the fourth position. Its molecular structure combines the hydrophobicity of the cyclohexyl group with the polar hydroxyl group, leading to unique physicochemical properties. The compound’s stereochemistry and steric hindrance from the bulky substituents influence its reactivity, solubility, and thermal stability. It is primarily studied in organic synthesis and material science for applications requiring tailored solubility or controlled reactivity .

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

3-methyl-4-(4-methylcyclohexyl)butan-2-ol

InChI

InChI=1S/C12H24O/c1-9-4-6-12(7-5-9)8-10(2)11(3)13/h9-13H,4-8H2,1-3H3

InChI Key

MZEMNHSCWYCSSB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC(C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol typically involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired alcohol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

    Oxidation: 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol can undergo oxidation reactions to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form various hydrocarbons, often using hydrogen gas and a metal catalyst.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or cycloalkanes.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

3-Methyl-4-(4-methylcyclohexyl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The cyclohexane ring and methyl groups contribute to its hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol with analogous alcohols, focusing on molecular weight, boiling point, solubility, and reactivity.

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (g/100 mL) Oxidation Reactivity (to ketone)
3-Methyl-4-(4-methylcyclohexyl)butan-2-ol 212.34 ~245 (estimated) <0.1 Slow (steric hindrance)
Butan-2-ol 74.12 99.5 7.9 Moderate
4-Methylcyclohexanol 128.21 212 0.3 Fast (unhindered secondary alcohol)
Pentan-1-ol 88.15 138 2.2 N/A (primary alcohol)

Key Findings:

Boiling Point: The target compound’s boiling point (~245°C) exceeds that of butan-2-ol (99.5°C) and pentan-1-ol (138°C) due to its higher molecular weight and the cyclohexyl group’s contribution to van der Waals forces. However, it is lower than 4-methylcyclohexanol (212°C) despite similar substituents, likely due to reduced hydrogen-bonding efficiency from branching . General trends from simpler alcohols (e.g., pentan-1-ol > butan-1-ol > propan-1-ol in boiling points) align with the influence of chain length and branching .

Solubility: The compound’s water solubility (<0.1 g/100 mL) is significantly lower than butan-2-ol (7.9 g/100 mL) due to the hydrophobic cyclohexyl group. This contrasts with 4-methylcyclohexanol (0.3 g/100 mL), where the smaller cyclohexane ring allows marginally better solubility.

Reactivity: Oxidation to ketone occurs sluggishly compared to unhindered secondary alcohols like 4-methylcyclohexanol. Steric hindrance from the methyl and cyclohexyl groups limits access to oxidizing agents (e.g., CrO3) .

Biological Activity

3-Methyl-4-(4-methylcyclohexyl)butan-2-ol is a compound of interest due to its potential biological activity and interactions with various biological systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular structure of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol includes a hydroxyl group that facilitates hydrogen bonding, enhancing its reactivity and biological effects. The presence of the cyclohexane ring and methyl groups contributes to its hydrophobic characteristics, influencing its interaction with biological targets.

The biological activity of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol primarily involves:

  • Enzyme Interaction : The compound can bind to active sites on enzymes, potentially altering their activity through competitive or non-competitive inhibition.
  • Receptor Binding : It may interact with specific receptors, modulating signaling pathways that could lead to therapeutic effects.

The hydroxyl group plays a crucial role in these interactions, allowing for the formation of hydrogen bonds with target molecules. Additionally, the steric hindrance introduced by the cyclohexane ring may influence binding affinity and specificity.

Biological Activity Studies

Recent studies have indicated that 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol exhibits various biological activities. Here are some key findings:

  • Enzyme Inhibition : Research suggests that the compound may inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
  • Therapeutic Potential : The compound is being explored for its potential therapeutic applications in drug development contexts. Its ability to modulate enzyme activity positions it as a candidate for further investigation in pharmacology .
  • Toxicological Profile : Preliminary assessments indicate that while the compound shows promise in therapeutic applications, further studies are needed to evaluate its safety profile and potential toxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol, it is beneficial to compare it with structurally similar compounds. The following table summarizes these comparisons:

Compound NameStructural FeaturesUnique Aspects
4-Cyclohexyl-3-methyl-2-butanolCyclohexane ring with methyl groupDifferent substitution pattern affects reactivity
Cyclohexanepropanol, α,β-dimethylContains cyclohexane and dimethyl groupsDistinct steric hindrance influences physical properties
3-MethylcyclopentanolCyclopentane ring with methyl substituentSmaller ring size alters strain and reactivity

This comparison highlights how the specific arrangement of substituents in 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol imparts distinct chemical properties such as boiling point, solubility, and reactivity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can affect enzyme kinetics significantly. For instance, alterations in cytochrome P450 activity were observed, suggesting implications for drug-drug interactions .
  • Animal Models : Preliminary animal studies indicated a potential for therapeutic benefits; however, detailed toxicological assessments are necessary to establish safety thresholds before clinical applications can be considered.
  • Pharmaceutical Applications : The compound's unique properties make it a candidate for use in fragrance formulations and as an active ingredient in various consumer products due to its olfactory characteristics .

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